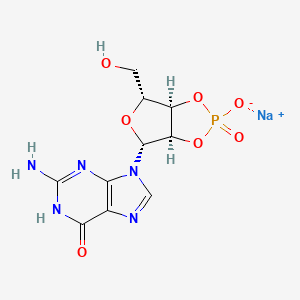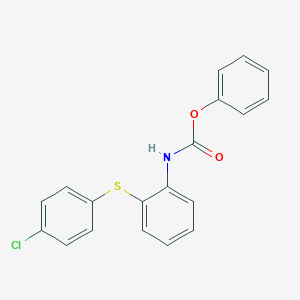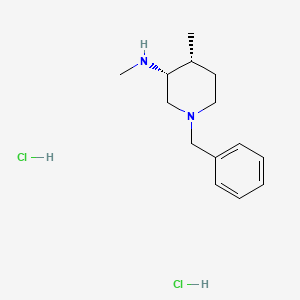
Vindesine N-(3-Hydroxypropyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vindesine N-(3-Hydroxypropyl)amide is a derivative of Vindesine, which is a synthetic derivative of the dimeric Catharanthus alkaloid vinblastine . Vindesine is a vinca alkaloid used extensively in chemotherapy protocols for various types of malignancies, including acute lymphocytic leukemia . This compound is specifically modified to include a 3-hydroxypropyl group, which may alter its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of VindesineThis can be achieved through a series of chemical reactions, including amide formation and hydroxylation . The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography . The compound is typically stored under hygroscopic conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amide group can produce amines .
Scientific Research Applications
Vindesine N-(3-Hydroxypropyl)amide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of vinca alkaloids and their derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by causing the arrest of cells in metaphase mitosis through the inhibition of tubulin polymerization . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound is cell-cycle specific for the S phase .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: Another vinca alkaloid with similar antineoplastic activity but different pharmacokinetic properties.
Vincristine: Known for its use in treating various cancers, with a different toxicity profile compared to Vindesine.
Vinorelbine: A semi-synthetic derivative with a broader spectrum of activity and different side effects.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific modification with a 3-hydroxypropyl group, which may enhance its solubility and alter its interaction with cellular targets. This modification can potentially improve its efficacy and reduce side effects compared to other vinca alkaloids .
Properties
CAS No. |
69783-92-2 |
|---|---|
Molecular Formula |
C₄₆H₆₁N₅O₈ |
Molecular Weight |
812.01 |
Synonyms |
Vindesine HPA; (3S,5S,7S,9S)-Methyl 5-Ethyl-9-((3aR,3a1R,4R,5S,5aR,10bR)-3a-ethyl-4,5-dihydroxy-5-((3-hydroxypropyl)carbamoyl)-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-hydroxy-2,4,5,6,7,8,9,10-octahydro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)

![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)
